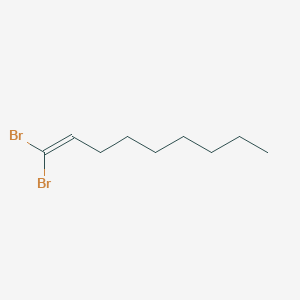![molecular formula C13H23ClN2O3 B14680842 Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate CAS No. 33190-16-8](/img/structure/B14680842.png)
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloroethylamine with phosgene to form 2-chloroethyl isocyanate.
Cyclohexane Derivative Preparation: 3-methylcyclohexanecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 3-methylcyclohexanecarboxylate.
Coupling Reaction: The final step involves the reaction of ethyl 3-methylcyclohexanecarboxylate with 2-chloroethyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexane ring and the carbamoyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidoethyl or thiocyanatoethyl derivatives.
Hydrolysis Products: 3-methylcyclohexanecarboxylic acid and ethanol.
Oxidation and Reduction Products: Various oxidized or reduced forms of the cyclohexane ring and carbamoyl group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Chemical Biology: It can be used in the study of biochemical pathways and mechanisms, particularly those involving carbamoyl and ester functionalities.
Wirkmechanismus
The mechanism of action of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 1-{[(2-bromoethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is unique due to the combination of its chloroethyl group, carbamoyl functionality, and the specific substitution pattern on the cyclohexane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
33190-16-8 |
|---|---|
Molekularformel |
C13H23ClN2O3 |
Molekulargewicht |
290.78 g/mol |
IUPAC-Name |
ethyl 1-(2-chloroethylcarbamoylamino)-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-3-19-11(17)13(6-4-5-10(2)9-13)16-12(18)15-8-7-14/h10H,3-9H2,1-2H3,(H2,15,16,18) |
InChI-Schlüssel |
XCXXHYFJPSOAQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC(C1)C)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


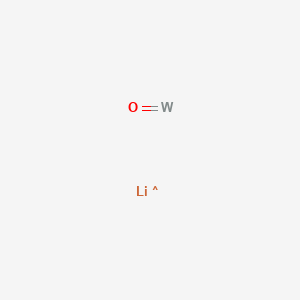
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

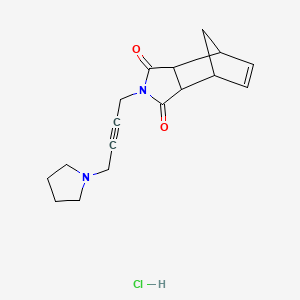

![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
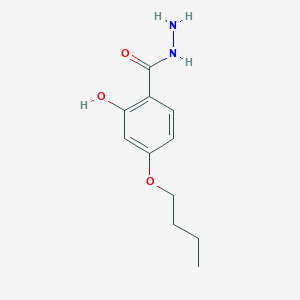

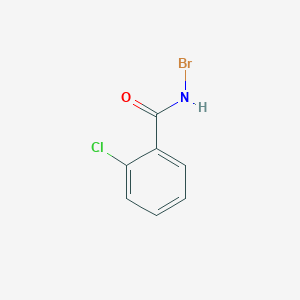

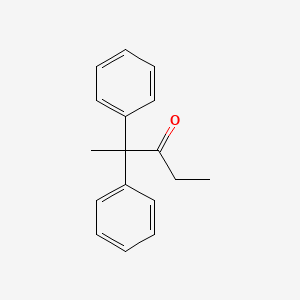
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
